
2-Chloro-3-(4-phenoxyphenyl)-1-propene
説明
2-Chloro-3-(4-phenoxyphenyl)-1-propene, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have potent anti-inflammatory and analgesic effects. CPP has been extensively studied for its potential use in the treatment of various inflammatory diseases, including arthritis, asthma, and cancer.
科学的研究の応用
Polymer Synthesis and Material Science
Controlled Polymerization : The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator using specific catalyst ligands demonstrates the ability to synthesize pi-conjugated organic polymers with precise control. This process is crucial for developing polymer materials for electronic and photonic devices, highlighting the compound's role in creating materials with specific electronic properties (Bronstein & Luscombe, 2009).
Copolymerization : Novel copolymers of trisubstituted ethylenes and styrene, including derivatives like methyl 2-cyano-3-phenyl-2-propenoates, were prepared. The study illustrates the compound's use in fabricating copolymers with high glass transition temperatures, indicating its potential in creating materials with enhanced thermal stability and dipolar character (Kim et al., 1999).
Catalysis and Chemical Reactions
Regioselective Synthesis : The compound's derivatives facilitate regioselective synthesis of enol esters from 1-alkynes and carboxylic acids, catalyzed by rhodium(I) monohydrides. This application underscores the compound's significance in catalytic processes that yield specific organic products under mild conditions, demonstrating its utility in organic synthesis (Bianchini et al., 1990).
Epoxy Polymers Degradation : The thermal degradation study of epoxy polymers, specifically bisphenol-A diglycidyl ether cured with ethylene diamine, which shares a structural similarity, identifies the principal degradation products. This research provides insights into the thermal behavior and stability of materials derived from similar compounds, essential for understanding material properties and environmental impact (Grassie, Guy, & Tennent, 1986).
特性
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPVDHYUBRXPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)OC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262476 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951890-69-0 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





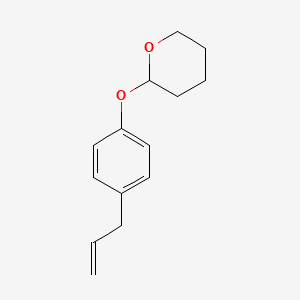
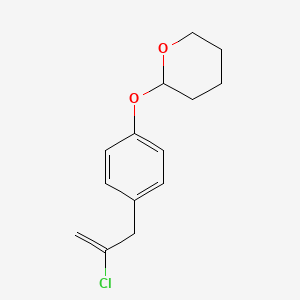




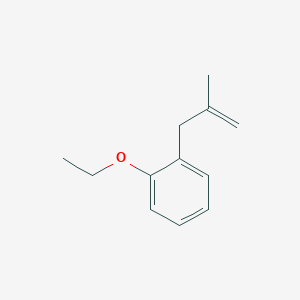
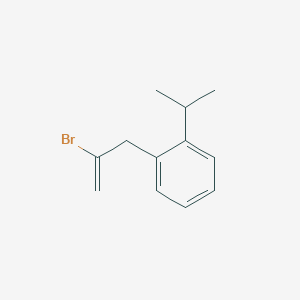
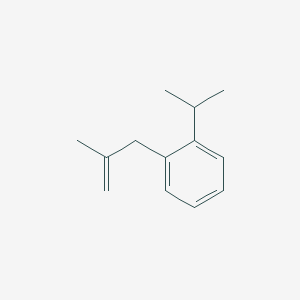
![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)
![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)
